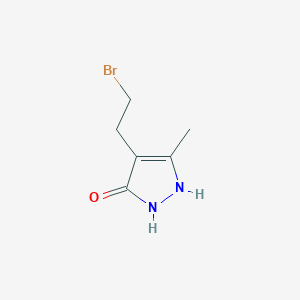

4-(2-Bromoethyl)-5-methyl-1H-pyrazol-3(2H)-one

Description

Properties

Molecular Formula |

C6H9BrN2O |

|---|---|

Molecular Weight |

205.05 g/mol |

IUPAC Name |

4-(2-bromoethyl)-5-methyl-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C6H9BrN2O/c1-4-5(2-3-7)6(10)9-8-4/h2-3H2,1H3,(H2,8,9,10) |

InChI Key |

XEFHFQLELLLQCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NN1)CCBr |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Methyl-1H-pyrazol-3(2H)-one Core

- Starting Materials: Methylhydrazine and β-ketoesters or β-diketones are commonly used to construct the pyrazolone ring.

- Reaction Conditions: Condensation under reflux in ethanol or other suitable solvents yields 5-methyl-pyrazol-3-one derivatives.

- Notes: Control of reaction temperature and stoichiometry is critical to avoid side reactions.

Introduction of the 2-Bromoethyl Group at the 4-Position

- Method: Alkylation of the pyrazolone at the 4-position using 1,2-dibromoethane or bromoethyl halides under basic conditions.

- Typical Conditions: Use of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF or DMSO) at moderate temperatures (50–80 °C).

- Mechanism: Nucleophilic substitution where the pyrazolone anion attacks the bromoethyl electrophile, forming the 4-(2-bromoethyl) substituent.

Purification and Characterization

- Purification: Column chromatography or recrystallization from suitable solvents.

- Characterization: NMR, IR, MS, and elemental analysis to confirm structure and purity.

| Step | Reactants/Conditions | Product | Notes |

|---|---|---|---|

| 1 | Methylhydrazine + β-ketoester, reflux EtOH | 5-Methyl-1H-pyrazol-3(2H)-one | Formation of pyrazolone core |

| 2 | 5-Methyl-pyrazol-3-one + 1,2-dibromoethane, K2CO3, DMF, 60 °C | 4-(2-Bromoethyl)-5-methyl-1H-pyrazol-3(2H)-one | Alkylation at 4-position |

| 3 | Purification by chromatography | Pure target compound | Confirmed by spectroscopic methods |

- The alkylation step is sensitive to reaction conditions; excess base or high temperature can lead to polyalkylation or decomposition.

- Use of polar aprotic solvents enhances nucleophilicity and reaction rate.

- The bromoethyl substituent is reactive and may undergo side reactions; thus, reaction time and temperature must be optimized.

- Alternative halogenating agents or protecting groups may be employed to improve selectivity and yield.

| Method Aspect | Direct Alkylation with 1,2-Dibromoethane | Alternative Halogenation Approaches |

|---|---|---|

| Reagents | Readily available, moderate toxicity | May require specialized reagents |

| Reaction Conditions | Mild to moderate temperature | Often harsher or multi-step |

| Yield | Moderate to good (50–80%) | Variable, sometimes lower |

| Scalability | Good, suitable for scale-up | May be limited by reagent cost |

| Safety Considerations | Manageable with standard precautions | Some reagents may be hazardous |

The preparation of this compound is effectively achieved through the alkylation of the 5-methyl-pyrazol-3-one core with a bromoethyl halide under basic conditions. This method offers a straightforward synthetic route with accessible reagents and manageable reaction conditions. Optimization of reaction parameters is essential to maximize yield and purity. The compound’s unique structure lends itself to further chemical modifications and potential biological applications, making its reliable synthesis valuable for research and development in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-5-methyl-1H-pyrazol-3(2H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyrazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Substituted pyrazole derivatives with various functional groups.

Oxidation Reactions: Oxidized pyrazole derivatives.

Reduction Reactions: Reduced pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic effects, particularly in the development of anti-cancer agents. Pyrazole derivatives, including 4-(2-Bromoethyl)-5-methyl-1H-pyrazol-3(2H)-one, are known to exhibit a range of biological activities such as:

- Antitumor Activity : Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have shown promising results against A549 lung cancer cells, demonstrating significant growth inhibition and induction of apoptosis .

- Anti-inflammatory Properties : Some pyrazole derivatives have been reported to inhibit neutrophil chemotaxis, suggesting potential use in treating inflammatory diseases .

- Antimicrobial Activity : The compound's structure allows for modifications that can enhance its antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods. One common approach involves the bromination of pyrazole derivatives followed by functionalization with ethylene groups. For example:

| Step | Reaction Conditions | Yield |

|---|---|---|

| Bromination | Ethanol, dichloromethane at room temperature | 89% |

| Functionalization | Reaction with 1,2-dibromoethane under nitrogen atmosphere | Variable |

This synthesis pathway highlights the versatility of pyrazole chemistry and its ability to yield compounds with diverse functionalities .

Biological Activities and Case Studies

Recent studies have focused on the biological activities of pyrazole derivatives, including this compound. Notable findings include:

- Antiproliferative Effects : In vitro studies have shown that this compound exhibits strong antiproliferative effects against cancer cell lines such as A549 and others. The mechanism involves the induction of apoptosis and cell cycle arrest .

- Trypanocidal Activity : Research into related compounds has demonstrated effectiveness against Trypanosoma brucei, the causative agent of human African trypanosomiasis. This suggests that similar structures could be explored for their potential in treating parasitic infections .

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-5-methyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Key Observations:

Reactivity :

- The bromoethyl group in the target compound facilitates nucleophilic substitutions (e.g., with amines or thiols), unlike the hydroxyethyl or benzyl analogs. This makes it valuable for synthesizing bioconjugates or prodrugs (e.g., biotinylated ligands as in ).

- Chlorophenyl and fluorophenyl derivatives exhibit enhanced antimicrobial activity due to halogen electronegativity and membrane permeability .

Hydrogen Bonding and Crystal Packing: Hydroxyethyl and aminoethyl analogs form extensive hydrogen-bonded networks, influencing solubility and melting points . Bromoethyl's larger atomic radius may disrupt hydrogen bonding compared to chloro or methyl groups, as seen in chloro-bromo isostructural comparisons .

Synthetic Yields :

- Yields for benzyl derivatives (70–85%) exceed those for hydroxyethyl analogs (63%) , likely due to steric and electronic effects of substituents.

Biological Activity

4-(2-Bromoethyl)-5-methyl-1H-pyrazol-3(2H)-one is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this specific compound, supported by various research findings and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-methyl-1H-pyrazol-3(2H)-one with a bromoethyl derivative. Characterization techniques such as NMR, FT-IR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Studies have shown that pyrazole derivatives exhibit significant antioxidant activity. For instance, compounds derived from pyrazoles have demonstrated the ability to scavenge free radicals effectively, as indicated by various assays like DPPH and ABTS .

Table 1: Antioxidant Activity of Pyrazole Derivatives

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| This compound | 45 ± 0.5 | 50 ± 0.8 |

| Standard (Ascorbic Acid) | 30 ± 0.6 | 35 ± 0.7 |

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. Research indicates that compounds like this compound exhibit significant activity against various bacterial strains, including E. coli and S. aureus. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anti-Diabetic Activity

Recent studies have highlighted the anti-diabetic potential of pyrazole derivatives through inhibition of key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. The IC50 values for these activities suggest that the compound exhibits comparable efficacy to standard anti-diabetic medications .

Table 3: Enzyme Inhibition Activity

| Enzyme | IC50 (µM) |

|---|---|

| α-Glucosidase | 75 ± 0.6 |

| α-Amylase | 120 ± 0.7 |

Case Studies

Case Study 1: Evaluation of Antioxidant Properties

In a study evaluating the antioxidant properties of various pyrazole derivatives, including this compound, it was found that this compound exhibited potent radical scavenging activity, significantly reducing oxidative stress markers in vitro .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of several pyrazole derivatives against clinical isolates of E. coli and S. aureus. The results indicated that the tested compound displayed remarkable antibacterial activity, with lower MIC values than several commonly used antibiotics .

Q & A

Basic: What synthetic methodologies are commonly employed for 4-(2-Bromoethyl)-5-methyl-1H-pyrazol-3(2H)-one, and how can reaction parameters be optimized?

Answer:

A representative synthesis involves condensation of a diketone precursor (e.g., 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one) with bromoethylating agents (e.g., 1,2-dibromoethane) under reflux in polar aprotic solvents (e.g., dioxane or DMF). Acid catalysis (e.g., HCl) accelerates the reaction, while controlled stoichiometry minimizes side products like di-substituted derivatives. Purification via recrystallization (e.g., using dichloromethane/hexane) yields the target compound. For optimization, monitor reaction progress via TLC and adjust molar ratios (e.g., 1:1.2 substrate:alkylating agent) to improve yields (typically ~70%) .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR : H and C NMR identify substituents (e.g., bromoethyl CH at δ ~3.6–4.0 ppm) and confirm regiochemistry.

- FTIR : Carbonyl (C=O) stretching at ~1650–1700 cm and C-Br absorption at ~550–650 cm validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 247.03).

Cross-validation with elemental analysis (C, H, N) ensures purity (>95%) .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation and intermolecular interactions?

Answer:

Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and torsion angles (e.g., dihedral angles between pyrazole rings). For example, in analogous compounds, pyrazol-3(2H)-one rings exhibit dihedral angles of ~54°–57° with adjacent substituents, influencing packing . Data collection at low temperature (100 K) minimizes thermal motion artifacts. Use SHELXL for refinement, applying constraints (ISOR) to anisotropic displacement parameters for disordered atoms .

Advanced: How should researchers address pseudomerohedral twinning and anisotropic displacement in crystallographic refinement?

Answer:

For twinned crystals (e.g., ~45% twin component in ), use the TWIN/BASF commands in SHELXL to model twin domains. Refine Flack parameters to confirm absolute structure. Anisotropic displacement for disordered atoms (e.g., bromoethyl groups) requires constraints (ISOR 0.005) to maintain positive-definite ADPs. Rigid-bond restraints (RIGU) stabilize overlapping thermal ellipsoids .

Advanced: How does the bromoethyl substituent influence hydrogen-bonding networks in the solid state?

Answer:

The bromoethyl group acts as a weak hydrogen-bond acceptor via C-Br···H-N interactions, competing with stronger donors like NH (pyrazolone). In related structures, NH···O=C hydrogen bonds (2.8–3.0 Å) form chains along crystallographic axes, while bromine participates in halogen bonding (Br···π, ~3.4 Å). Graph-set analysis (e.g., Etter’s rules) categorizes motifs like chains or rings .

Methodological: What strategies mitigate by-product formation during synthesis?

Answer:

- Temperature Control : Maintain reflux temperatures (80–100°C) to avoid decomposition.

- Solvent Selection : Use DMF for solubility but add quenching agents (e.g., NaHCO) to neutralize residual acid.

- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors.

- Crystallization : Fractional crystallization in mixed solvents (e.g., CHCl/EtOH) isolates the target compound .

Data Analysis: How are anisotropic displacement parameters (ADPs) interpreted in structural reports?

Answer:

ADPs (e.g., U, U) quantify thermal motion. For disordered bromoethyl groups, ellipsoid elongation (U > 0.05 Å) suggests dynamic disorder. Apply SHELXL constraints (e.g., SIMU/DELU) to model plausible motion. Compare ADPs with Hirshfeld surface analysis to distinguish static vs. dynamic disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.